trans-4-Methoxypiperidin-3-ol
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical and Chemical Properties Analysis
Trans-4-Methoxypiperidin-3-ol hydrochloride is a solid that is soluble in water and ethanol, and insoluble in benzene and ether. It has a molecular weight of 167.63 g/mol.
Scientific Research Applications
Synthesis and Chemical Properties
Trans-4-Methoxypiperidin-3-ol has been extensively studied for its role in the synthesis of various compounds. Shirode et al. (2008) detailed the efficient synthesis of (3S,4R)-4-benzylamino-3-methoxypiperidine, an intermediate crucial for the synthesis of the drug Cisapride and its analogs (Shirode et al., 2008). Similarly, Casy and Jeffery (1972) described the synthesis of diastereoisomeric 1,3-dimethylpiperidin-4-ols and related compounds, emphasizing the significance of 4-methoxypiperidin-3-ol derivatives in stereochemistry (Casy & Jeffery, 1972).
Molecular Recognition and Conformational Studies
The compound has also been utilized in molecular recognition studies. Grishina et al. (2011) reported the synthesis of enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols, demonstrating their role as precursors for aminohydroxylated piperidine alkaloid analogs (Grishina et al., 2011). Moreover, Samoshin et al. (2013) explored derivatives of trans-3-hydroxy-4-aminopiperidine as potential pH-sensitive conformational switches, showcasing the compound's utility in designing pH-responsive materials (Samoshin et al., 2013).
Pharmaceutical and Biomedical Implications
In the realm of pharmaceuticals, Van Daele et al. (1986) described the synthesis of cisapride, derived from cis-4-amino-3-methoxypiperidine, highlighting the pharmacological properties of benzamides derived from these piperidinamines (Van Daele et al., 1986). Furthermore, the compound's role in synthesizing tubulin-targeting antitumor agents was investigated by Greene et al. (2016), demonstrating its potential in cancer therapy (Greene et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
(3S,4S)-4-methoxypiperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-9-6-2-3-7-4-5(6)8/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLZLMULMPUCFT-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCNC[C@@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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